DL-AP7

Description

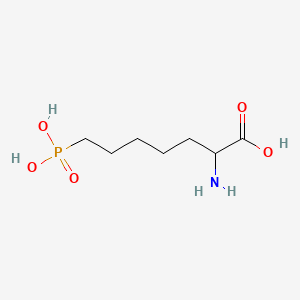

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DL-AP7: A Competitive Antagonist at the NMDA Receptor Glutamate Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. Its mechanism of action centers on its ability to compete with the endogenous agonist, glutamate (B1630785), for binding to the agonist recognition site on the GluN2 subunit of the NMDA receptor complex. This competitive inhibition prevents the conformational changes necessary for ion channel opening, thereby blocking the influx of calcium and sodium ions that mediate the receptor's physiological and pathological effects. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quantitative Data: Binding Affinity and Functional Potency

The affinity and potency of this compound at the NMDA receptor have been characterized through various experimental paradigms. The following table summarizes key quantitative data for this compound and its more potent enantiomer, D-AP7.

| Compound | Parameter | Value | Species | Preparation | Assay Type | Reference |

| This compound | pA2 | 5.20 | Rat | Cerebral Cortex Slices | Electrophysiology | [1] |

| This compound | Ki (calculated) | ~6.31 µM | Rat | Cerebral Cortex Slices | Electrophysiology | [1] |

| D-AP7 | pA2 | 5.28 | Rat | Cerebral Cortex Slices | Electrophysiology | [1] |

| D-AP7 | Ki (calculated) | ~5.25 µM | Rat | Cerebral Cortex Slices | Electrophysiology | [1] |

Note on Ki Calculation: The inhibitory constant (Ki) was calculated from the pA2 value using the Cheng-Prusoff equation for competitive antagonists: Ki = IC50 / (1 + [L]/Kd), where for a functional assay like that used to determine pA2, the relationship can be approximated as Ki ≈ 10^(-pA2) M.

Mechanism of Action: Competitive Antagonism at the Glutamate Binding Site

The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 and two GluN2 subunits. For the channel to open, two agonist molecules, glutamate and a co-agonist (glycine or D-serine), must bind to their respective recognition sites on the GluN2 and GluN1 subunits, respectively. Additionally, the voltage-dependent magnesium (Mg2+) block within the ion channel pore must be relieved by depolarization of the postsynaptic membrane.[2]

This compound exerts its antagonistic effect by directly competing with glutamate at the S1 and S2 lobes of the ligand-binding domain of the GluN2 subunit. By occupying this site, this compound prevents the agonist-induced conformational change required for channel gating, thus inhibiting ion flux. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of glutamate.

Impact on Downstream Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly impacts downstream intracellular signaling cascades that are crucial for synaptic plasticity, gene expression, and cell survival. A key pathway affected is the Ras-ERK-CREB signaling cascade.

Upon NMDA receptor activation, the influx of Ca2+ leads to the activation of Calmodulin (CaM). CaM can then activate Ras-guanine nucleotide-releasing factor 1 (Ras-GRF1), which in turn activates Ras.[3][4] Ras initiates a phosphorylation cascade through Raf and MEK, ultimately leading to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus, where it phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) on DNA, promoting the transcription of genes involved in synaptic plasticity and neuronal survival.

This compound, by preventing the initial Ca2+ influx through the NMDA receptor, effectively inhibits this entire downstream signaling cascade.

Experimental Protocols

The characterization of this compound's mechanism of action relies on key experimental techniques, including electrophysiology and radioligand binding assays.

Electrophysiological Measurement of NMDA Receptor Antagonism

This protocol is based on the methods described by Olverman et al. (1988) for determining the functional antagonism of NMDA receptor agonists in rat cortical slices.[1]

1. Preparation of Cortical Slices:

-

Male Sprague-Dawley rats (150-200g) are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10.

-

Coronal slices (400 µm thick) of the cerebral cortex are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

-

Extracellular field potentials are recorded from the cortical gray matter using a glass microelectrode filled with 2 M NaCl.

-

A stable baseline response is established by applying the NMDA receptor agonist, NMDA (e.g., 30 µM), at regular intervals.

3. Application of this compound and Data Analysis:

-

This compound is added to the perfusion medium at various concentrations.

-

The inhibitory effect of this compound on the NMDA-induced depolarization is measured.

-

A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.

Radioligand Binding Assay for NMDA Receptor Occupancy

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist, such as this compound, for the NMDA receptor.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

The assay is performed in a 96-well plate.

-

To each well, the following are added in order: assay buffer, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), varying concentrations of the unlabeled competitor (this compound), and the membrane preparation.

-

The plate is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd of radioligand).

Conclusion

This compound serves as a quintessential competitive antagonist of the NMDA receptor, with a well-defined mechanism of action at the glutamate binding site of the GluN2 subunit. Its ability to inhibit NMDA receptor function has made it an invaluable tool in neuroscience research for elucidating the roles of NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological processes. The quantitative data on its binding affinity and functional potency, along with a clear understanding of its impact on downstream signaling pathways, provide a solid foundation for its application in experimental studies and as a reference compound in drug development programs targeting the glutamatergic system.

References

- 1. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

DL-AP7: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in neuroscience and pharmacology.

Introduction

This compound, also known as 2-Amino-7-phosphonoheptanoic acid (2-APH), is a widely utilized pharmacological tool in the study of glutamatergic neurotransmission. As a competitive antagonist, this compound selectively binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist, glutamate.[1][2] This action has made this compound an invaluable compound for investigating the physiological and pathophysiological roles of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and chronic pain, making antagonists like this compound essential for preclinical research in these areas.[3]

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[4] Upon binding of these agonists, and concurrent depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, the channel opens, allowing for the influx of cations, most notably calcium (Ca2+).[2] This Ca2+ influx triggers a cascade of intracellular signaling pathways.

This compound exerts its antagonistic effect by competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[3] By occupying this site, this compound prevents glutamate from binding and inducing the conformational change necessary for channel opening. This competitive inhibition reduces the frequency of channel opening in the presence of glutamate, thereby diminishing the postsynaptic response and subsequent intracellular signaling.

Figure 1: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data

The affinity and potency of this compound as an NMDA receptor antagonist have been characterized in various studies. The following table summarizes key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), for this compound and other notable NMDA receptor antagonists for comparative purposes. Lower values indicate higher affinity and potency.

| Compound | Antagonist Type | Ki (nM) | IC50 (µM) | Brain Region/Preparation | Reference |

| This compound | Competitive | 50.96 ± 2.18 | - | Not Specified | [5] |

| D-AP5 | Competitive | - | - | Hippocampal Slices | [6] |

| CGP-37849 | Competitive | - | - | Not Specified | [1] |

| Ketamine | Uncompetitive | - | - | Not Specified | [1] |

| Memantine | Uncompetitive | - | 1.5 ± 0.1 | Cerebellar Granule Neurons | [7] |

Experimental Protocols

The following sections detail standardized protocols for key in vitro and in vivo experiments used to characterize the activity of NMDA receptor antagonists like this compound.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor. It involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand that has a known high affinity for the glutamate binding site.

Materials:

-

Radioligand: [3H]CGP 39653 (a potent competitive NMDA receptor antagonist)[8]

-

Test Compound: this compound

-

Membrane Preparation: Rat cortical synaptosomes or other brain tissue homogenates expressing NMDA receptors.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Scintillation Fluid

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.[9]

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM [3H]CGP 39653), and varying concentrations of the unlabeled test compound (this compound).[8][9]

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the free radioligand.[9]

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioactivity will decrease as the concentration of the unlabeled test compound increases. Plot the data to generate a competition curve and calculate the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[5]

Figure 2: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application and the effect of antagonists like this compound on these currents.

Materials:

-

Cell Preparation: Cultured neurons or acute brain slices.

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, buffered to pH 7.4).[10]

-

Internal Solution: To be loaded into the patch pipette, mimicking the intracellular ionic composition (e.g., containing CsCl or K-gluconate).[11]

-

Agonist: NMDA or glutamate.

-

Co-agonist: Glycine or D-serine.

-

Antagonist: this compound.

-

Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation: Place the cell culture or brain slice in a recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Positioning: Using the micromanipulator, carefully approach a neuron with a glass micropipette filled with internal solution.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline currents.

-

Agonist Application: Apply the NMDA receptor agonist and co-agonist to the cell and record the resulting inward current.

-

Antagonist Application: Perfuse the cell with a solution containing this compound for a set period, then co-apply the agonist, co-agonist, and this compound.

-

Data Analysis: Measure the amplitude of the NMDA receptor-mediated current in the absence and presence of this compound. A reduction in current amplitude in the presence of this compound indicates antagonism. Dose-response curves can be generated by testing a range of this compound concentrations.

In Vivo Animal Models of Epilepsy

To assess the anticonvulsant properties of this compound in a living organism, various animal models of epilepsy are employed.

Common Models:

-

Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures via electrical stimulation and is predictive of efficacy against this seizure type in humans.[12][13]

-

Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is useful for identifying compounds that raise the seizure threshold.[12][13]

-

Kindling Model: This model involves repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., the amygdala), leading to a progressive and permanent increase in seizure susceptibility. It models temporal lobe epilepsy.[14][15]

General Procedure (Example with PTZ model):

-

Animal Preparation: Acclimate rodents (mice or rats) to the testing environment.

-

Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal injection) at various doses.

-

Seizure Induction: After a predetermined time for the drug to take effect, administer a convulsant dose of PTZ.

-

Behavioral Observation: Observe the animals for a set period and score the severity of seizures based on a standardized scale (e.g., the Racine scale).

-

Data Analysis: Compare the seizure scores and latency to seizure onset between the this compound-treated and vehicle-treated groups. A significant reduction in seizure severity or an increase in seizure latency in the this compound group indicates anticonvulsant activity.

Signaling Pathways and Logical Relationships

The activation of NMDA receptors initiates a complex cascade of intracellular events. The following diagram illustrates the canonical NMDA receptor signaling pathway.

Figure 3: Simplified NMDA receptor signaling pathway.

Conclusion

This compound remains a cornerstone pharmacological agent for the study of NMDA receptor function. Its well-characterized mechanism as a competitive antagonist, coupled with its demonstrated in vitro and in vivo activities, makes it an indispensable tool for elucidating the roles of NMDA receptors in health and disease. This guide provides a foundational resource for researchers and drug development professionals, offering key data, detailed experimental methodologies, and visual representations to facilitate further investigation into the complex world of glutamatergic neurotransmission.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. reddit.com [reddit.com]

- 6. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DL-2-Amino-7-phosphonoheptanoic Acid: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (AP7) is a synthetic amino acid analogue that acts as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the endogenous agonist glutamate (B1630785) at its binding site, AP7 effectively inhibits the ion channel opening, thereby blocking calcium influx and downstream signaling cascades. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of DL-2-Amino-7-phosphonoheptanoic acid. Detailed experimental protocols for its synthesis, in vitro receptor binding assays, and in vivo administration for seizure models are presented to facilitate its application in neuroscience research and drug development.

Chemical Structure and Nomenclature

DL-2-Amino-7-phosphonoheptanoic acid is a chiral compound existing as a racemic mixture of its D- and L-enantiomers. The D-isomer is the pharmacologically active component, exhibiting high affinity for the NMDA receptor, while the L-isomer is largely inactive.[1]

-

IUPAC Name: 2-amino-7-phosphonoheptanoic acid[1]

-

CAS Number: 78966-69-5 (for the DL-racemic mixture)[2]

-

Canonical SMILES: C(CCC(C(=O)O)N)CCP(=O)(O)O[1]

-

InChI Key: MYDMWESTDPJANS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of DL-2-Amino-7-phosphonoheptanoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 225.18 g/mol | [1] |

| Appearance | White solid/powder | [3] |

| Boiling Point (Predicted) | 480.1 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.39 g/cm³ | [2] |

| Flash Point (Predicted) | 244.2 °C | [2] |

| Solubility | Soluble in 1 M NaOH (up to 100 mM). Sparingly soluble in water. | [3][5] |

| Storage Temperature | Room Temperature | [3] |

Pharmacological Profile: NMDA Receptor Antagonism

DL-2-Amino-7-phosphonoheptanoic acid exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][7] The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[8]

Upon binding of the co-agonists glutamate and glycine (B1666218) (or D-serine), the NMDA receptor channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of intracellular signaling events.[8] As a competitive antagonist, AP7 binds to the glutamate recognition site, preventing glutamate from activating the receptor and thereby inhibiting the downstream signaling pathways. This mechanism underlies its potent anticonvulsant and neuroprotective properties observed in various preclinical models.

Signaling Pathway of NMDA Receptor Antagonism

The binding of DL-2-Amino-7-phosphonoheptanoic acid to the NMDA receptor competitively inhibits the binding of glutamate, preventing the conformational change required for channel opening. This blockade of Ca²⁺ influx has several downstream consequences, including the modulation of enzymes, gene expression, and synaptic plasticity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and experimental application of DL-2-Amino-7-phosphonoheptanoic acid.

Synthesis of DL-2-Amino-7-phosphonoheptanoic Acid

Materials:

-

Diethyl phosphite

-

Sodium ethoxide

-

1,5-dibromopentane

-

Diethyl acetamidomalonate

-

Sodium hydride

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

-

Synthesis of Diethyl (5-bromopentyl)phosphonate:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this, add diethyl phosphite dropwise at room temperature.

-

Add 1,5-dibromopentane and reflux the mixture for several hours.

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain diethyl (5-bromopentyl)phosphonate.

-

-

Alkylation of Diethyl Acetamidomalonate:

-

Prepare a suspension of sodium hydride in dry toluene.

-

Add a solution of diethyl acetamidomalonate in toluene dropwise.

-

To the resulting solution, add the previously synthesized diethyl (5-bromopentyl)phosphonate.

-

Heat the mixture to reflux for several hours.

-

After cooling, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the crude product from the previous step with concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain a solid residue.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure DL-2-Amino-7-phosphonoheptanoic acid.

-

In Vitro Experiment: Competitive NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of DL-2-Amino-7-phosphonoheptanoic acid for the NMDA receptor using [³H]-CGP 39653 as the radioligand.

Materials:

-

Rat cortical membranes (prepared from fresh or frozen tissue)

-

[³H]-CGP 39653 (specific activity ~20-60 Ci/mmol)

-

DL-2-Amino-7-phosphonoheptanoic acid

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Microplate or test tubes

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup:

-

Prepare serial dilutions of DL-2-Amino-7-phosphonoheptanoic acid in assay buffer.

-

In a microplate or test tubes, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like L-glutamate (for non-specific binding).

-

50 µL of the DL-2-Amino-7-phosphonoheptanoic acid dilution.

-

50 µL of [³H]-CGP 39653 (at a final concentration close to its Kd, e.g., 5 nM).

-

100 µL of the membrane preparation (approximately 100 µg of protein).

-

-

-

Incubation: Incubate the reaction mixtures at room temperature for 30 minutes.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of DL-2-Amino-7-phosphonoheptanoic acid.

-

Determine the IC₅₀ value (the concentration of AP7 that inhibits 50% of the specific binding of [³H]-CGP 39653).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Experiment: Intracerebroventricular (ICV) Administration in a Seizure Model

This protocol describes the procedure for administering DL-2-Amino-7-phosphonoheptanoic acid directly into the cerebral ventricles of a rat to assess its anticonvulsant effects in a chemically-induced seizure model.

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical instruments

-

DL-2-Amino-7-phosphonoheptanoic acid

-

Artificial cerebrospinal fluid (aCSF)

-

Pentylenetetrazol (PTZ) or another convulsant agent

-

Microinjection pump and syringe

Procedure:

-

Cannula Implantation Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral).[9]

-

Drill a small hole in the skull at the determined coordinates.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the incision and provide post-operative care, including analgesics. Allow the animal to recover for at least one week.

-

-

Intracerebroventricular Injection:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula from the guide cannula.

-

Connect a microinjection syringe containing the this compound solution (e.g., 10-50 nmol in 1-5 µL of aCSF) to an injection cannula.

-

Insert the injection cannula into the guide cannula.

-

Infuse the solution at a slow rate (e.g., 0.5 µL/min) using a microinjection pump.

-

After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion.

-

Withdraw the injection cannula and replace the dummy cannula.

-

-

Seizure Induction and Observation:

-

Approximately 15-30 minutes after the ICV injection, administer a convulsant agent (e.g., PTZ, 60 mg/kg, intraperitoneally).

-

Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.

-

Score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

Measure the latency to the first seizure and the duration of seizure activity.

-

-

Data Analysis:

-

Compare the seizure scores, latencies, and durations between the vehicle-treated control group and the this compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

DL-2-Amino-7-phosphonoheptanoic acid is a valuable pharmacological tool for investigating the role of NMDA receptors in a wide range of physiological and pathological processes. Its selectivity and competitive mechanism of action make it a cornerstone antagonist in neuroscience research. The detailed chemical, physical, and pharmacological data, along with the comprehensive experimental protocols provided in this guide, are intended to support researchers in the effective application of this compound in their studies, ultimately contributing to a deeper understanding of NMDA receptor function and the development of novel therapeutics for neurological disorders.

References

- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. This compound,DL-2-Amino-7-phosphonoheptanoicacid|78966-69-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 81338-23-0 CAS MSDS (D-AP7) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. dl-2-amino-7-phosphono-heptanoic acid| CAS:#78966-69-5 -Letopharm Limited [letopharm.com]

- 5. ≥98% (TLC), solid, NMDA receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Rat intracerebroventricular injection. [bio-protocol.org]

Foundational Research on DL-AP7 and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on DL-2-amino-7-phosphonoheptanoic acid (DL-AP7), a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its pivotal role in the study of synaptic plasticity. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: this compound and Synaptic Plasticity

This compound is a crucial pharmacological tool for elucidating the mechanisms of synaptic plasticity, the activity-dependent modification of the strength of synaptic transmission.[1] A primary form of synaptic plasticity, Long-Term Potentiation (LTP), is widely considered a cellular correlate of learning and memory. The induction of most forms of LTP is critically dependent on the activation of NMDA receptors.[2][3] this compound, by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, acts as a potent inhibitor of LTP induction, thereby allowing researchers to dissect the molecular underpinnings of this fundamental neurological process.[1][4]

Quantitative Data: Pharmacological Profile of AP7 Derivatives

The following table summarizes the available quantitative data for this compound and its more active D-isomer, D-AP7. These values indicate the affinity and kinetics of their interaction with the NMDA receptor.

| Compound | Parameter | Value | Species | Preparation | Method |

| This compound | Dissociation Constant (Kd) | 1.8 µM | Rat | Cerebral cortex homogenates | Radioligand binding assay ([3H]-DL-AP7)[5] |

| D-AP7 | Association Rate Constant (kon) | 1.4 x 10⁷ M⁻¹s⁻¹ | - | - | Electrophysiology |

| D-AP7 | Dissociation Rate Constant (koff) | 20.3 s⁻¹ | - | - | Electrophysiology |

Experimental Protocols

The following section details a standard experimental protocol for investigating the effect of this compound on Long-Term Potentiation (LTP) in hippocampal brain slices using electrophysiology.

Preparation of Hippocampal Slices

-

Animal Euthanasia and Brain Extraction: A rodent (typically a rat or mouse) is anesthetized and euthanized in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

-

Slicing: The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recordings commence.

Electrophysiological Recording

-

Slice Transfer: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (typically 30-32°C).

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to stimulate presynaptic fibers, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are established by delivering single test pulses at a low frequency (e.g., 0.05 Hz) for a stable period (typically 20-30 minutes). The stimulus intensity is adjusted to elicit a fEPSP amplitude that is approximately 30-50% of the maximum.

LTP Induction and Pharmacological Manipulation

-

Application of this compound: For the experimental group, this compound is bath-applied to the slice at a concentration sufficient to antagonize NMDA receptors (typically in the range of 50-100 µM) for a period before and during the LTP induction protocol. The control group receives the vehicle solution.

-

LTP Induction Protocol: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of several bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

-

Post-Induction Recording: Following the induction protocol, fEPSPs are recorded for at least 60 minutes to monitor the potentiation of the synaptic response.

Data Analysis

The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of the post-induction recording period compared to the average baseline slope. Statistical analysis (e.g., t-test or ANOVA) is used to compare the degree of LTP between the control and this compound treated groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in NMDA receptor-dependent LTP and a typical experimental workflow for its investigation.

Caption: NMDA Receptor-Dependent LTP Signaling Pathway.

Caption: Experimental Workflow for Studying LTP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the properties of [3H]-D-2-amino-5-phosphonopentanoic acid and [3H]-DL-2-amino-7-phosphonoheptanoic acid binding to homogenates of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-AP7 in Attenuating NMDA-Induced Convulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) in blocking convulsions induced by the overstimulation of the N-methyl-D-aspartate (NMDA) receptor. This compound is a selective and competitive antagonist of the NMDA receptor, demonstrating anticonvulsant properties in various preclinical models. This document consolidates key quantitative data, details established experimental protocols for inducing and evaluating convulsions, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a crucial role in excitatory neurotransmission within the central nervous system. Its overactivation is implicated in a range of neurological conditions, including epilepsy. The influx of Ca²⁺ through the NMDA receptor channel, when excessively stimulated by agonists like NMDA, can lead to excitotoxicity and seizure activity. Consequently, antagonists of the NMDA receptor are a key area of investigation for the development of novel anticonvulsant therapies.

DL-2-Amino-7-phosphonoheptanoic acid (this compound) is a competitive antagonist that specifically targets the glutamate binding site on the NMDA receptor. By competing with glutamate, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux and subsequent neuronal hyperexcitability. This guide explores the quantitative efficacy and methodological considerations for studying this compound's role in blocking NMDA-induced convulsions.

Quantitative Data on Anticonvulsant Activity

The anticonvulsant efficacy of this compound has been evaluated in various seizure models. While specific dose-response data for NMDA-induced convulsions is not extensively tabulated in single publications, a compilation of findings from multiple studies allows for a quantitative assessment of its potency relative to other NMDA receptor antagonists.

| Seizure Model | Animal Model | Administration Route | Antagonist | ED₅₀ (μmol/kg) | Relative Potency Comments |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats | Intraperitoneal | This compound (2AP7) | - | Least potent among the tested competitive antagonists. |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats | Intraperitoneal | CGP 37849 | 11.6 | Most potent. |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats | Intraperitoneal | CGP 39551 | - | Highly potent. |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats | Intraperitoneal | CPPene | - | Highly potent. |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats | Intraperitoneal | (-)-CPP | - | Minor potency. |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats | Intraperitoneal | (+)-CPP | - | Minor potency. |

Table 1: Comparative Anticonvulsant Potency of Competitive NMDA Antagonists in Audiogenic Seizure Model[1]

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing convulsions with NMDA and assessing the anticonvulsant activity of compounds like this compound.

NMDA-Induced Convulsion Model in Rodents

This protocol describes the induction of seizures in mice or rats through the administration of NMDA.

3.1.1. Materials

-

N-methyl-D-aspartic acid (NMDA)

-

Saline solution (0.9% NaCl)

-

DL-2-Amino-7-phosphonoheptanoic acid (this compound)

-

Vehicle for this compound (e.g., saline)

-

Male CF-1 mice or Sprague-Dawley rats

-

Intracerebroventricular (i.c.v.) or Intraperitoneal (i.p.) injection apparatus

-

Observation chamber

-

Video recording equipment (optional)

-

Electroencephalogram (EEG) recording equipment (optional)

3.1.2. Procedure

-

Animal Preparation: Acclimatize animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Drug Preparation: Dissolve NMDA in saline to the desired concentration. Convulsant doses in developing rats range from 15-30 mg/kg for intraperitoneal administration[3]. For intracerebroventricular administration in mice, a dose is used that reliably induces convulsions[2]. Dissolve this compound in its vehicle to the desired concentrations for constructing a dose-response curve.

-

This compound Administration: Administer this compound or its vehicle to the animals via the chosen route (e.g., i.p. or i.c.v.) at a specified time before NMDA administration.

-

NMDA Administration: At the designated time following antagonist/vehicle administration, inject NMDA via the chosen route.

-

Intraperitoneal (i.p.) Injection: Inject the NMDA solution into the peritoneal cavity.

-

Intracerebroventricular (i.c.v.) Injection: For conscious mice, a freehand injection into the lateral brain ventricle can be performed as described by Clark et al. (1968)[2].

-

-

Observation and Scoring: Immediately after NMDA injection, place the animal in the observation chamber and record its behavior for a predetermined period (e.g., 30 minutes). Seizure activity can be scored based on a predefined scale, noting the latency to and duration of different seizure stages (e.g., wild running, clonic convulsions, tonic-clonic convulsions, and lethality). A characteristic sequence of seizure activity following systemic NMDA injection in developing rats includes initial behavioral arrest, followed by hyperactivity, agitation, emprosthotonus, and generalized tonic-clonic seizures[3].

-

Data Analysis: Analyze the data to determine the dose of this compound that provides a certain level of protection against NMDA-induced convulsions (e.g., ED₅₀). This can be calculated based on the percentage of animals protected from a specific seizure endpoint (e.g., tonic-clonic convulsions) at each dose of this compound. Statistical analysis is then performed to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

Caption: Mechanism of this compound at the NMDA receptor.

Experimental Workflow

The following diagram outlines the workflow for assessing the anticonvulsant efficacy of this compound.

Caption: Workflow for evaluating this compound's anticonvulsant activity.

Logical Relationship

The following diagram illustrates the logical relationship between NMDA receptor activation, this compound intervention, and the resulting physiological outcome.

Caption: Logical flow of NMDA-induced convulsions and this compound's intervention.

Conclusion

This compound is a well-established competitive antagonist of the NMDA receptor with clear anticonvulsant effects against seizures induced by NMDA. While it may be less potent than other competitive antagonists in certain seizure models, its efficacy in blocking NMDA-induced convulsions is significant. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this compound and other NMDA receptor antagonists. Further research to establish a comprehensive dose-response profile of this compound specifically against NMDA-induced convulsions will be crucial for a more complete understanding of its therapeutic potential.

References

- 1. Anticonvulsant activity of competitive antagonists of NMDA receptor in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convulsions induced by centrally administered NMDA in mice: effects of NMDA antagonists, benzodiazepines, minor tranquilizers and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA-induced seizures in developing rats cause long-term learning impairment and increased seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of DL-AP7

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, binding affinity, and its effects in both in vitro and in vivo models. The document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for seminal studies, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological tool.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is fundamental to synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a significant target for drug discovery. This compound, as a competitive antagonist at the glutamate binding site of the NMDA receptor, has been instrumental in elucidating the physiological and pathological roles of NMDA receptor signaling. This guide serves as a technical resource for researchers and drug development professionals working with or interested in the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor. This action prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that is characteristic of NMDA receptor activation. This blockade of ion flow underlies the observed effects of this compound on neuronal excitability and synaptic plasticity.

Signaling Pathway of NMDA Receptor Activation and this compound Antagonism

The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its binding affinity and in vivo efficacy.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |

| pA₂ | 5.20 | N/A (Functional Assay) | Rat Cortical Slice | [1] |

| Kᵢ | Data not available | |||

| IC₅₀ | Data not available |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| NMDA-induced convulsions | Mouse | Intracerebroventricular (ICV) | ED₅₀ = 0.22 nmol/mouse | Blockade of convulsions | [2] |

| Passive Avoidance Task | Rat | Intracerebral (Nucleus Accumbens) | 1 µg/µL | Disruption of acquisition | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for the NMDA receptor.

Protocol Steps:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]glutamate or a competitive antagonist radioligand like [³H]CGP39653) and a range of concentrations of the unlabeled competitor, this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NMDA receptor ligand).

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes how to measure the effect of this compound on NMDA receptor-mediated currents in neurons.

Protocol Steps:

-

Cell Preparation: Prepare acute brain slices or primary neuronal cultures containing neurons that express NMDA receptors.

-

Patch Clamp Recording: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp recording from a target neuron.

-

Baseline Recording: In voltage-clamp mode, hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel. Evoke NMDA receptor-mediated currents by locally applying NMDA or by electrical stimulation of presynaptic inputs. Record the baseline current amplitude.

-

Drug Application: Perfuse the recording chamber with a solution containing this compound at a known concentration.

-

Recording with Drug: After a period of equilibration with the drug, evoke and record the NMDA receptor-mediated currents again.

-

Data Analysis: Compare the amplitude of the currents recorded in the presence of this compound to the baseline amplitude. Repeat this for a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀ value for the inhibition of NMDA receptor currents.

Passive Avoidance Task

This behavioral test is used to assess the effect of this compound on learning and memory.

Protocol Steps:

-

Apparatus: The apparatus consists of two compartments, one brightly lit and one dark, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

-

Habituation: On the first day, allow the animal to freely explore both compartments of the apparatus for a set period.

-

Drug Administration: Before the training session, administer this compound or a vehicle control to the animals via the desired route (e.g., intracerebral injection).

-

Training: Place the animal in the light compartment. Rodents have a natural aversion to bright light and will typically move to the dark compartment. When the animal enters the dark compartment, deliver a mild, brief electric foot shock.

-

Retention Test: After a set interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of memory of the aversive stimulus.

-

Data Analysis: Compare the step-through latencies of the this compound-treated group with the control group. A shorter latency in the this compound group suggests an impairment of learning and memory consolidation.

Pharmacokinetics and Pharmacodynamics

Limited information is available regarding the detailed pharmacokinetic profile of this compound. As a phosphonic acid derivative and an amino acid analog, it is expected to have low oral bioavailability and limited ability to cross the blood-brain barrier when administered peripherally. This is why many in vivo studies have utilized direct central administration (e.g., intracerebroventricular or intracerebral injections) to bypass these barriers and achieve pharmacologically relevant concentrations in the CNS. The pharmacodynamics of this compound are directly related to its concentration at the NMDA receptor, with higher concentrations leading to a greater degree of receptor blockade and more pronounced physiological effects.

Conclusion

This compound remains a valuable pharmacological tool for the study of NMDA receptor function. Its competitive antagonist action at the glutamate binding site provides a specific means to probe the role of this receptor in a wide array of physiological and pathological processes. While its pharmacokinetic properties limit its systemic use, its utility in preclinical in vitro and in vivo models is well-established. This guide has provided a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, to support its continued use in neuroscience research and drug discovery. Further research is warranted to fully characterize its binding kinetics and pharmacokinetic profile.

References

- 1. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary In Vivo Studies of DL-AP7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-AP7 (DL-2-amino-7-phosphonoheptanoic acid) is a synthetic amino acid derivative that acts as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and neuropathic pain. This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, with a focus on its anticonvulsant and behavioral effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration of NMDA receptor antagonists for therapeutic development.

Core Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor complex. This action prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of calcium ions (Ca2+) into the neuron. The influx of Ca2+ through the NMDA receptor is a critical event that triggers a cascade of intracellular signaling pathways involved in both normal physiological processes and pathological conditions. By blocking this initial step, this compound effectively dampens excessive neuronal excitation.

Signaling Pathway of NMDA Receptor Activation and this compound Inhibition

The following diagram illustrates the signaling pathway initiated by NMDA receptor activation and the point of intervention by this compound.

In Vivo Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant properties in various preclinical models of epilepsy. Its ability to suppress seizure activity is directly linked to its antagonism of NMDA receptors, which are known to be hyperactive during epileptic events.

Quantitative Data on Anticonvulsant Effects

| Animal Model | Seizure Induction Agent | Administration Route of this compound | Effective Dose | Observed Effect | Reference |

| Mice | NMDA (intracerebroventricular) | Intraperitoneal (i.p.) | 1 mmol/kg | Anticonvulsant effect | [1] |

| Rats | Audiogenic (Metaphit-induced) | Intracerebroventricular (i.c.v.) | 0.03 µmol | Complete blockade of seizures | |

| Rats | Bicuculline (intravenous) | Microinjection into deep prepiriform cortex | 1 nmol | Prevention of seizures | [2] |

| Rats | Electroshock | Focal injection into substantia nigra | Dose-dependent | Suppression of tonic extensor seizures | [3] |

Experimental Protocol: NMDA-Induced Seizure Model in Mice

This protocol is a representative example of how the anticonvulsant activity of this compound can be assessed.

Methodology:

-

Animals: Male Swiss mice are typically used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

-

Seizure Induction: 30 minutes after this compound or vehicle administration, a convulsive dose of N-methyl-D-aspartate (NMDA) is injected directly into the cerebral ventricles (intracerebroventricularly, i.c.v.).

-

Observation: Animals are observed for the onset, duration, and severity of seizures, typically characterized by clonic and tonic convulsions.

-

Data Analysis: The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated to quantify its anticonvulsant potency.

Effects on Learning and Memory: Passive Avoidance Task

The role of NMDA receptors in learning and memory processes makes this compound a tool to probe these functions. The passive avoidance task is a common behavioral paradigm used to assess the effects of compounds on memory formation.

Quantitative Data on Passive Avoidance Task

| Animal Model | This compound Dose | Administration Route | Timing of Administration | Observed Effect | Reference |

| Rats | 1 µg/µl | Bilateral injection into Nucleus Accumbens | 10 min before training | Disrupted acquisition of the task | [4] |

| Rats | - | Intracerebroventricular | - | Decreased retention latencies | [5] |

Experimental Protocol: Step-Through Passive Avoidance Task

This protocol outlines the methodology for evaluating the impact of this compound on learning and memory.

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Training (Acquisition Phase):

-

A mouse is placed in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Upon entering the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

The mouse is then returned to its home cage.

-

-

Testing (Retention Phase):

-

24 hours after the training, the mouse is placed back into the light compartment.

-

The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.

-

A longer latency is indicative of the mouse remembering the aversive stimulus associated with the dark chamber.

-

-

Drug Treatment: this compound or vehicle is administered at different time points relative to the training and testing phases (e.g., before training, immediately after training, or before testing) to assess its effect on acquisition, consolidation, or retrieval of memory, respectively.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent.

Quantitative Pharmacokinetic Data

A study investigating the uptake of radiolabeled this compound in mice after intraperitoneal injection provided the following key finding:

| Parameter | Value | Time Post-Injection | Reference |

| Peak Brain Concentration | - | 30 minutes |

Conclusion

The preliminary in vivo studies on this compound have established its role as a potent anticonvulsant and a modulator of learning and memory, consistent with its mechanism of action as a competitive NMDA receptor antagonist. The available data provides a solid foundation for further investigation into its therapeutic potential. However, to advance the development of this compound or similar compounds, a more comprehensive characterization of its dose-response relationships in various seizure models, its effects on different cognitive domains, and a detailed pharmacokinetic profile are essential. This technical guide summarizes the current state of knowledge and highlights the areas where further research is warranted to fully elucidate the preclinical profile of this compound.

References

- 1. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data [mdpi.com]

- 2. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of caerulein on decreased latency of passive avoidance response in rats treated with NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Distinction: A Technical Guide to DL-AP7 and its Active Form, D-AP7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between the racemic mixture DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) and its biologically active dextrorotatory enantiomer, D-2-Amino-7-phosphonoheptanoic acid (D-AP7). Both compounds are recognized as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. However, their pharmacological activities differ significantly, a crucial consideration for researchers in neuroscience and drug development.

Core Concepts: Chirality and NMDA Receptor Antagonism

This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for only one enantiomer of a chiral drug to be responsible for the desired physiological effect, while the other may be less active, inactive, or even contribute to undesirable side effects. In the case of AP7, the D-isomer is the active form that competitively inhibits the glutamate (B1630785) binding site on the NMDA receptor.[1]

The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Competitive antagonists like D-AP7 bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation and the subsequent influx of calcium ions.

Quantitative Comparison of this compound and D-AP7

The potency of NMDA receptor antagonists can be quantified using various parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The following table summarizes the available quantitative data for this compound and D-AP7.

| Parameter | This compound | D-AP7 | L-AP7 | Method | Source |

| pA₂ value | 5.20 | 5.28 | - | Antagonism of NMDA-induced depolarizations in rat cortical slice | [2] |

| IC₅₀ | 11.1 µM | - | - | Antagonism of NMDA in cortical wedges | |

| kₒₙ (M⁻¹s⁻¹) | - | 1.4 x 10⁷ | - | Voltage clamp in mouse hippocampal neurons | [3] |

| kₒff (s⁻¹) | - | 20.3 | - | Voltage clamp in mouse hippocampal neurons | [3] |

Experimental Protocols

Radioligand Binding Assay for Competitive NMDA Receptor Antagonists

This protocol outlines a general method for determining the binding affinity of competitive antagonists like D-AP7 to the NMDA receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Rat brain cortices (source of NMDA receptors)

-

[³H]-CGP 39653 (radioligabeled NMDA receptor antagonist)

-

Test compounds (D-AP7, this compound)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the synaptic membranes containing NMDA receptors.

-

Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]-CGP 39653 and varying concentrations of the unlabeled test compound (e.g., D-AP7).

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature (e.g., 4°C) for a specific duration.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in neurons and their inhibition by antagonists like D-AP7.

Objective: To characterize the effect of D-AP7 on NMDA receptor-mediated postsynaptic currents.

Materials:

-

Neuronal cell culture or brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

NMDA

-

Glycine (B1666218) (co-agonist)

-

CNQX (AMPA receptor antagonist)

-

Picrotoxin (B1677862) (GABAₐ receptor antagonist)

-

D-AP7

Procedure:

-

Preparation: Prepare brain slices or cultured neurons for recording. Place the preparation in a recording chamber continuously perfused with aCSF.

-

Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

-

Cell Patching: Under microscopic guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the neuron at a holding potential of -70 mV. Apply a solution containing NMDA and glycine to evoke an inward current. To isolate NMDA receptor currents, the aCSF should contain CNQX and picrotoxin to block AMPA and GABAₐ receptors, respectively.

-

Antagonist Application: After establishing a stable baseline of NMDA-evoked currents, perfuse the chamber with aCSF containing a known concentration of D-AP7.

-

Data Acquisition: Record the NMDA-evoked currents before, during, and after the application of D-AP7.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of D-AP7. Calculate the percentage of inhibition for different concentrations of the antagonist to determine its IC₅₀.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]